molecular formula C29H18O6 B11149035 (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11149035
M. Wt: 462.4 g/mol
InChI Key: VUHMHZVOBFUUEK-VYYCAZPPSA-N
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Description

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic molecule characterized by its unique structural features. It contains multiple aromatic rings, a benzofuran moiety, and a benzodioxole group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available biphenyl-4-carbaldehyde and 1,3-benzodioxole-5-carboxylic acid.

    Condensation Reaction: The biphenyl-4-carbaldehyde undergoes a condensation reaction with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran intermediate.

    Esterification: The intermediate is then esterified with 1,3-benzodioxole-5-carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and benzodioxole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its ability to interact with active sites.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Design: Its structural complexity allows for the exploration of its potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

    Polymer Science: It can be used in the synthesis of advanced polymers with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its aromatic rings and functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets. The benzofuran and benzodioxole moieties are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
  • (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

Uniqueness

Compared to similar compounds, (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate stands out due to the presence of the benzodioxole group, which enhances its electronic properties and potential biological activity. This makes it a more versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H18O6

Molecular Weight

462.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C29H18O6/c30-28-23-12-11-22(34-29(31)21-10-13-24-26(15-21)33-17-32-24)16-25(23)35-27(28)14-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-16H,17H2/b27-14-

InChI Key

VUHMHZVOBFUUEK-VYYCAZPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)C6=CC=CC=C6)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)C6=CC=CC=C6)O4

Origin of Product

United States

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